molecular formula C8H11Cl2N B6251497 1-(2-chloro-6-methylphenyl)methanamine hydrochloride CAS No. 1314979-09-3

1-(2-chloro-6-methylphenyl)methanamine hydrochloride

Cat. No.: B6251497
CAS No.: 1314979-09-3
M. Wt: 192.1
InChI Key:
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Description

1-(2-Chloro-6-methylphenyl)methanamine hydrochloride is an organic compound with the molecular formula C8H10ClN·HCl. It is a derivative of methanamine, where the amine group is attached to a 2-chloro-6-methylphenyl ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-6-methylphenyl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The process begins with 2-chloro-6-methylbenzaldehyde.

    Reductive Amination: This aldehyde undergoes reductive amination with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a suitable catalyst.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-6-methylphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the aromatic ring can be substituted by nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.

    Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

    Substitution: Formation of 2-hydroxy-6-methylphenylmethanamine.

    Oxidation: Formation of 2-chloro-6-methylbenzonitrile.

    Reduction: Formation of N-methyl-2-chloro-6-methylphenylmethanamine.

Scientific Research Applications

1-(2-Chloro-6-methylphenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism by which 1-(2-chloro-6-methylphenyl)methanamine hydrochloride exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: It can interact with enzymes and receptors, potentially inhibiting or modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on its specific application.

Comparison with Similar Compounds

  • 1-(2-Chloro-4-methylphenyl)methanamine hydrochloride
  • 1-(2-Chloro-3-methylphenyl)methanamine hydrochloride
  • 1-(2-Chloro-5-methylphenyl)methanamine hydrochloride

Comparison:

  • Structural Differences: The position of the chlorine and methyl groups on the aromatic ring varies among these compounds, leading to differences in their chemical reactivity and biological activity.
  • Uniqueness: 1-(2-Chloro-6-methylphenyl)methanamine hydrochloride is unique due to its specific substitution pattern, which can result in distinct pharmacological properties and synthetic utility.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1314979-09-3

Molecular Formula

C8H11Cl2N

Molecular Weight

192.1

Purity

95

Origin of Product

United States

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